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For Researchers, Scientists, and Drug Development Professionals

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol found in avocados, has emerged as a
promising natural product with selective cytotoxicity against acute myeloid leukemia (AML)
cells.[1][2][3] This guide provides a comprehensive comparison of avocadyne and its analogs,
delving into their structure-activity relationships (SAR) and the underlying molecular
mechanisms. The information presented herein is supported by experimental data to aid
researchers in the ongoing development of novel anticancer therapeutics.

Key Determinants of Avocadyne's Biological
Activity

The potent and selective anti-leukemic activity of avocadyne is dictated by several key
structural features. Understanding these structural requirements is crucial for the rational
design of more effective and specific analogs.

o Terminal Alkyne Group: The presence of a terminal triple bond is critical for the cytotoxic
activity of avocadyne.[1][2] Analogs where the alkyne is replaced with an alkene
(avocadene) or a saturated alkyl chain (avocadane) exhibit significantly reduced or altered
biological activity.[2]

e Odd-Carbon Chain Length: Avocadyne's 17-carbon backbone is another crucial determinant
of its anticancer properties. Fatty acids with an odd number of carbons are metabolized
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differently than their even-numbered counterparts, and this distinction appears to be
important for avocadyne's mechanism of action.[1][2]

o Stereochemistry of Hydroxyl Groups: The precise spatial arrangement of the hydroxyl groups
at the C-2 and C-4 positions is paramount for avocadyne's bioactivity. The natural (2R, 4R)-
stereoisomer is the most active form, demonstrating a direct interaction with its molecular
target.[2] Other stereoisomers, such as the (2S, 4S), (2R, 4S), and (2S, 4R) forms, are
significantly less effective at inhibiting fatty acid oxidation and inducing cancer cell death.[2]

Comparative Efficacy of Avocadyne Analogs

The following table summarizes the cytotoxic activity of avocadyne and its key analogs against
leukemia cell lines, highlighting the importance of the structural features discussed above.
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Key Structural

Compound Structure Cell Line IC50 (uM)
Feature(s)
Terminal alkyne,
(2R,4R)-1,2- .
) 17-carbon chain,
Avocadyne dihydroxyheptad TEX 3.10+£0.14
(2R,4R)-
ec-16-yne ]
stereochemistry
OCI-AML2 11.53 +3.32
(2R,4R)-1,2-
Avocadene dihydroxyheptad TEX > 20 Terminal alkene
ec-16-ene
(2R,4R)-1,2-
. Saturated alkyl
Avocadane dihydroxyheptad TEX > 20 ]
chain
ecane
(2S,4S)-1,2-
(2S,49)- _ _ (25,4S)-
dihydroxyheptad AML2 Inactive at 10 uM ]
Avocadyne stereochemistry
ec-16-yne
(2R,4S)-1,2-
(2R,4S)- ) ) (2R,49)-
dihydroxyheptad AML2 Inactive at 10 uM )
Avocadyne stereochemistry
ec-16-yne
(2S,4R)-1,2-
(2S,4R)- , , (2S,4R)-
dihydroxyheptad AML2 Inactive at 10 uM ]
Avocadyne stereochemistry

ec-16-yne

Mechanism of Action: Inhibition of Fatty Acid

Oxidation

Avocadyne exerts its selective cytotoxicity by targeting the mitochondrial fatty acid oxidation

(FAO) pathway, a metabolic process that is often upregulated in cancer cells to meet their high

energy demands.[1][2] Specifically, avocadyne has been shown to directly interact with and

inhibit the enzyme very long-chain acyl-CoA dehydrogenase (VLCAD).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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